2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride
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Overview
Description
2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
The exact mode of action of a benzimidazole compound depends on its specific chemical structure and the biological target it interacts with. In general, these compounds can interact with their targets by forming hydrogen bonds, ionic bonds, or hydrophobic interactions, leading to changes in the target’s function .
The pharmacokinetics of benzimidazole compounds can vary widely depending on their specific chemical structure. Factors that can influence the absorption, distribution, metabolism, and excretion (ADME) of these compounds include their solubility, stability, and the presence of functional groups that can be metabolized by enzymes .
The action of benzimidazole compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds that can interact with the benzimidazole compound or its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-propyl-1H-benzo[d]imidazole with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or propyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted benzimidazole derivatives.
Scientific Research Applications
2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1-propyl-1H-benzo[d]imidazole: Lacks the cyclopropyl group, making it less sterically hindered.
2-cyclopropyl-1H-benzo[d]imidazole: Lacks the propyl group, affecting its hydrophobicity and binding properties.
Uniqueness
2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both cyclopropyl and propyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This dual substitution pattern can also influence its pharmacokinetic properties, making it a valuable compound for drug development.
Properties
IUPAC Name |
2-cyclopropyl-1-propylbenzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-2-9-15-12-6-4-3-5-11(12)14-13(15)10-7-8-10;/h3-6,10H,2,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTGQFHSZZPWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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